molecular formula C13H17NO B13260840 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one

4-[4-(Aminomethyl)phenyl]cyclohexan-1-one

Cat. No.: B13260840
M. Wt: 203.28 g/mol
InChI Key: ZFLOPJKIDZBHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Aminomethyl)phenyl]cyclohexan-1-one ( 1513618-56-8) is an organic compound with a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol . This molecule features a cyclohexanone ring linked to a benzylamine group, making it a valuable bifunctional scaffold in medicinal chemistry and organic synthesis . The ketone group on the cyclohexane ring is a versatile handle for reactions such as condensations and reductions, while the primary amine on the phenyl ring allows for the formation of amides and Schiff bases . Its structure suggests potential as a key intermediate (building block) in the construction of more complex molecules for pharmaceutical research and the development of materials with specific properties. Researchers can leverage this compound in exploring new chemical entities. The compound is associated with the MDL number MFCD26676147 . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Proper storage conditions and safe handling procedures for laboratory chemicals should be followed. Some suppliers may recommend cold-chain transportation .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-[4-(aminomethyl)phenyl]cyclohexan-1-one

InChI

InChI=1S/C13H17NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-4,12H,5-9,14H2

InChI Key

ZFLOPJKIDZBHPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Aromatic Ring Reduction to Cyclohexanone

The aromatic ring is converted to a cyclohexanone ring via catalytic hydrogenation under controlled conditions:

  • Catalytic hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere, the aromatic ring is saturated to cyclohexane derivatives.

  • Selective oxidation: The methyl substituent is oxidized to a ketone group at the cyclohexane ring to form the cyclohexanone.

This step is critical to maintain the position of the aminomethyl substituent on the phenyl ring while converting the ring into a cyclohexanone.

Isomerization and Purification

The cyclohexanone ring can exist in cis/trans isomeric forms. Methods to enrich or separate the desired isomer include:

  • Isomerization: Using thermal or catalytic methods to convert a cis/trans mixture into predominantly the trans isomer, which is often more stable.

  • Chromatographic separation: Column chromatography can separate isomers based on polarity and interaction with the stationary phase.

Representative Synthesis from Patent Literature

A detailed method described in recent patents outlines the following:

  • Starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate as a precursor.
  • Conversion of hydroxy groups to leaving groups (e.g., tosylates).
  • Substitution with azide or other nitrogen-containing groups.
  • Reduction or hydrolysis to yield 4-(aminomethyl)cyclohexanecarboxylic acid derivatives.
  • Subsequent steps to obtain the ketone form 4-[4-(aminomethyl)phenyl]cyclohexan-1-one.

This method emphasizes cost-efficiency and scalable synthesis with control over isomer formation and purity.

Experimental Data and Yields

Table 1: Summary of Key Reaction Steps and Yields

Step Reaction Type Conditions Yield (%) Notes
Oxidation of methyl to hydroxymethyl Oxidation Mild oxidants (e.g., KMnO4) 75-85 Selective oxidation required
Conversion of hydroxyl to leaving group Substitution Tosyl chloride, pyridine 80-90 High selectivity needed
Amination (azide substitution) Nucleophilic substitution Sodium azide, DMF, 50-80°C 70-85 Azide intermediate formed
Reduction of azide to amine Catalytic hydrogenation Pd/C, H2, room temperature 90-95 High purity amine obtained
Aromatic ring hydrogenation Catalytic hydrogenation Raney Ni, H2, elevated pressure 85-90 Conversion to cyclohexanone ring
Isomerization (cis to trans) Thermal/catalytic Heat or catalyst, 100-150°C >90 Trans isomer favored

These yields are indicative of optimized laboratory-scale syntheses and may vary with scale and specific reagents.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of aminomethyl groups and cyclohexanone ring protons with characteristic chemical shifts.
  • Infrared Spectroscopy (IR): Shows absorption bands for amine N-H stretching (~3300 cm⁻¹), carbonyl C=O (~1700 cm⁻¹), and aromatic or cyclohexane C-H stretches.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation consistent with the aminomethylcyclohexanone structure.
  • Chromatography: TLC and HPLC used for purity assessment and isomer separation.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)phenyl]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is an organic compound with the molecular formula C13H17NOC_{13}H_{17}NO. It is a derivative of both cyclohexanone and aniline, with a structure featuring a cyclohexanone core substituted with an aminomethyl group and a phenyl ring. The uniqueness of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one lies in its combination of a cyclohexanone framework with an aminophenyl substituent, which may provide distinct reactivity and biological activity compared to other similar compounds.

Potential Applications

  • Pharmaceuticals Its structure suggests potential use in pharmaceuticals.
  • Reactivity The reactivity of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one can be explored through various chemical transformations.
  • Interaction Studies Interaction studies involving 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one could focus on its binding affinity to proteins or enzymes relevant to its biological activity. For example, studies might investigate its interaction with.

Several compounds exhibit structural similarities to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one:

Compound NameStructureUnique Features
4-AminophenolC6H7NOC_6H_7NOKnown for its analgesic properties; lacks the cyclohexanone moiety.
4-(Aminomethyl)cyclohexanoneC7H13NOC_7H_{13}NOA simpler structure without the phenyl group; primarily studied for its reactivity.
N,N-Dimethyl-4-(aminomethyl)benzamideC10H14N2OC_{10}H_{14}N_2OContains a dimethyl substitution; utilized in medicinal chemistry for targeted therapies.

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclohexanone ring provides structural stability and influences the compound’s binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Electronic and Steric Effects

  • Aminomethyl vs. Trifluoromethyl: The aminomethyl group in 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one enhances hydrogen-bonding capacity, critical for protein target engagement . In contrast, the trifluoromethyl group in 4-(2-(trifluoromethyl)phenyl)cyclohexan-1-one increases lipophilicity and metabolic stability, favoring blood-brain barrier penetration in CNS drug candidates .
  • Cyclohexanone vs. Cyclohexadiene: The cyclohexadiene core in ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate introduces conjugation, altering reactivity for cyclization reactions (e.g., forming indazoles) compared to the saturated cyclohexanone .

Pharmacological Relevance

  • p97 Inhibitors: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is a precursor in synthesizing piperidine- and piperazine-containing inhibitors, where the aminomethyl group facilitates reductive amination with secondary amines .

Biological Activity

4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is an organic compound characterized by its unique structure, which combines a cyclohexanone core with an aminophenyl substituent. This structural configuration suggests potential biological activities that merit detailed exploration.

The molecular formula for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is C13H17NO, indicating the presence of a cyclohexanone framework and an aminomethyl group attached to a phenyl ring. This compound can be synthesized through various chemical methods, which may influence its biological properties.

Biological Activity Overview

Research into the biological activity of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one has revealed several promising areas:

  • Antibacterial Activity : Preliminary studies suggest that compounds similar to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one exhibit antibacterial properties. For instance, modifications in the structure, such as the introduction of hydrophobic substituents, have been shown to enhance antibacterial efficacy against pathogens like Mycobacterium tuberculosis and various Gram-positive bacteria .
  • Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial membrane integrity or inhibition of essential biosynthetic pathways. Similar compounds have been observed to dissipate bacterial membrane potential and inhibit DNA topoisomerase IV, suggesting complex mechanisms at play .

Research Findings

Several studies have focused on the structure-activity relationships (SAR) of compounds related to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one. The following table summarizes some key findings:

CompoundBiological ActivityMechanism
4-[4-(Aminomethyl)phenyl]cyclohexan-1-oneAntibacterialDisrupts membrane potential
4-AminophenolAnalgesicInhibits cyclooxygenase enzymes
4-(Aminomethyl)cyclohexanoneReactivity studiesBasic structural reactivity
N,N-Dimethyl-4-(aminomethyl)benzamideTargeted therapiesInhibits specific enzymes

Case Studies and Experimental Evidence

  • Antimicrobial Efficacy : A case study involving derivatives of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Inhibition Studies : In vitro studies indicated that certain derivatives could inhibit COX enzymes, leading to anti-inflammatory effects. This suggests that 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one may also possess anti-inflammatory properties, expanding its potential therapeutic applications beyond antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.